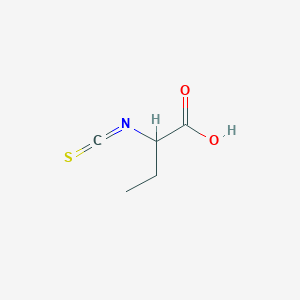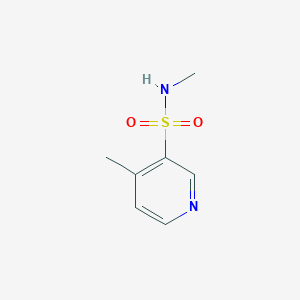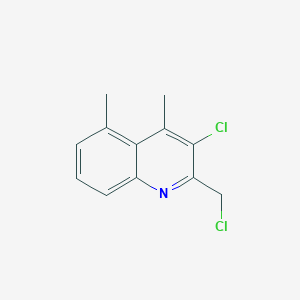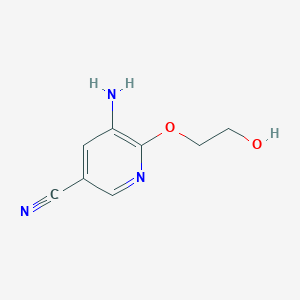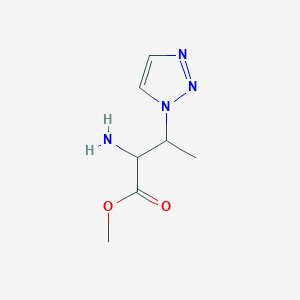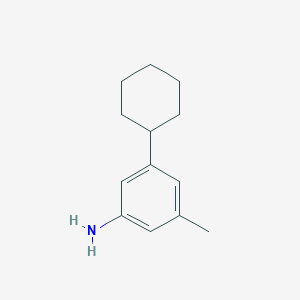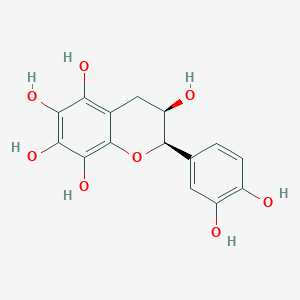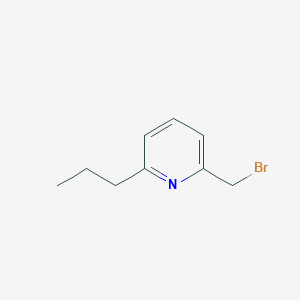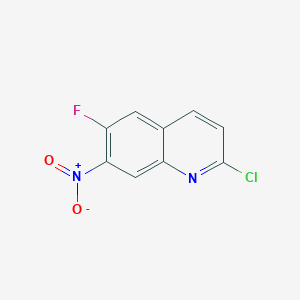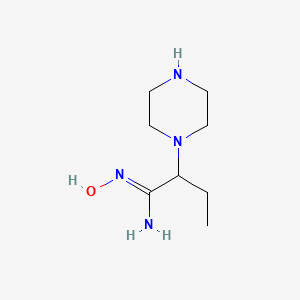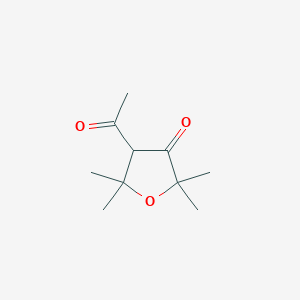
4-Acetyl-2,2,5,5-tetramethyloxolan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-2,2,5,5-tetramethyloxolan-3-one is a chemical compound with a unique structure characterized by the presence of an acetyl group and a tetramethyloxolan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2,2,5,5-tetramethyloxolan-3-one can be achieved through several methods. One common approach involves the oxidation of 2,4-pentanedione using manganese (III) acetate in the presence of acetic acid and trifluoroethanol. This reaction is carried out at room temperature under a dried air stream .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods ensures the efficient production of the compound for various applications.
化学反応の分析
Types of Reactions
4-Acetyl-2,2,5,5-tetramethyloxolan-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese (III) acetate.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese (III) acetate in acetic acid and trifluoroethanol.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles can be used to substitute the acetyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dihydrofurans, while reduction can produce alcohol derivatives.
科学的研究の応用
4-Acetyl-2,2,5,5-tetramethyloxolan-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Acetyl-2,2,5,5-tetramethyloxolan-3-one involves its interaction with specific molecular targets. The compound may exert its effects through the formation of hydrogen-bonded complexes and subsequent chemical transformations. The pathways involved in these interactions are influenced by the steric and electronic properties of the compound .
類似化合物との比較
Similar Compounds
2,2,5,5-Tetramethyloxolane: A related compound with similar structural features but lacking the acetyl group.
4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one: Another compound with an acetyl group and a furan ring.
Uniqueness
4-Acetyl-2,2,5,5-tetramethyloxolan-3-one is unique due to its specific combination of an acetyl group and a tetramethyloxolan ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications .
特性
分子式 |
C10H16O3 |
|---|---|
分子量 |
184.23 g/mol |
IUPAC名 |
4-acetyl-2,2,5,5-tetramethyloxolan-3-one |
InChI |
InChI=1S/C10H16O3/c1-6(11)7-8(12)10(4,5)13-9(7,2)3/h7H,1-5H3 |
InChIキー |
BURVGPRJYDAFIB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1C(=O)C(OC1(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13310727.png)
